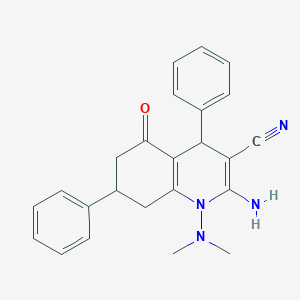
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFPMQ, is a synthetic compound with potential therapeutic applications in various fields of research. DFPMQ has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to possess various biochemical and physiological effects, including the inhibition of cell growth and inflammation. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes. Additionally, N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications in various fields of research. However, N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has several limitations, including its limited solubility and potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
合成方法
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with 4-hydroxy-3-methoxybenzaldehyde, followed by a series of condensation and cyclization reactions. The final product is obtained through a crystallization process and characterized by various analytical techniques, including NMR and mass spectrometry.
科学研究应用
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to possess anti-viral properties, making it a potential candidate for the treatment of viral infections such as influenza and hepatitis.
属性
产品名称 |
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C26H26F2N2O4 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H26F2N2O4/c1-13-22(25(33)30-17-7-6-15(27)10-16(17)28)23(14-5-8-19(31)21(9-14)34-4)24-18(29-13)11-26(2,3)12-20(24)32/h5-10,23,29,31H,11-12H2,1-4H3,(H,30,33) |
InChI 键 |
ZXSNZLLKDHDKAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)NC4=C(C=C(C=C4)F)F |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)NC4=C(C=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)




